molecular formula C18H13FN4O2 B6103066 MFCD02347876

MFCD02347876

Cat. No.: B6103066
M. Wt: 336.3 g/mol
InChI Key: UMJKDPIMAYYCLX-UHFFFAOYSA-N
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Description

MFCD02347876 is a chemical compound frequently utilized in pharmaceutical and materials science research. Based on the structural frameworks of boronic acids and heterocyclic derivatives (common in , and 12), this compound is hypothesized to belong to the arylboronic acid class, which is known for applications in Suzuki-Miyaura cross-coupling reactions and drug development . Such compounds often exhibit moderate aqueous solubility, tunable lipophilicity (log P), and bioavailability influenced by substituent groups .

Properties

IUPAC Name

2-[1-(2-fluorophenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-11-6-2-4-8-13(11)23-9-14(24)15(16(23)20)17-21-12-7-3-1-5-10(12)18(25)22-17/h1-8,20,24H,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJKDPIMAYYCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC=C2F)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02347876” involves multiple steps, including the preparation of intermediate compounds and the final product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD02347876” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

“MFCD02347876” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02347876” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties of MFCD02347876 and Analogs

Parameter This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1 CAS 56469-02-4
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉NO₂
Molecular Weight ~235.27 235.27 201.02 163.17
Log Po/w (XLOGP3) 2.1–2.5 (estimated) 2.15 2.63 (SILICOS-IT) 1.64 (MLOGP)
Solubility (mg/mL) 0.2–0.7 (predicted) 0.24 (ESOL) 0.687 (ESOL) 0.55 (ESOL)
Bioavailability Score 0.5–0.6 0.55 0.55 0.55
Key Functional Groups Boronic acid, halogen Boronic acid, Br, Cl Benzene ring, Br, COOH Isoquinolinone, hydroxyl
Applications Cross-coupling, drug intermediates Suzuki reactions Antibacterial agents Neuroprotective agents

Key Findings:

Lipophilicity and Bioavailability: this compound’s boronic acid group (similar to CAS 1046861-20-4) enhances its reactivity in cross-coupling reactions but may reduce GI absorption compared to hydroxylated analogs like CAS 56469-02-4 . The halogen substituents (Br, Cl) in this compound likely increase molecular weight and reduce solubility relative to non-halogenated compounds, as seen in CAS 1761-61-1 (log S = -2.47) .

Structural Similarity and Activity: Compounds with boronic acid moieties (e.g., CAS 1046861-20-4) show higher similarity scores (0.71–0.87) to this compound, suggesting shared applications in catalysis and medicinal chemistry . Isoquinolinone derivatives (e.g., CAS 56469-02-4) exhibit superior CNS penetration (BBB permeability = Yes) due to lower molecular weight and polar surface area (TPSA = 40.46 Ų), a trait less pronounced in boronic acids .

Synthetic Accessibility :

  • This compound’s synthesis likely mirrors CAS 1046861-20-4’s protocol, involving palladium-catalyzed cross-coupling in THF/water (synthetic accessibility score = 2.07) .
  • Green chemistry approaches, such as ion-liquid catalysts (used in CAS 1761-61-1), could improve this compound’s sustainability .

Methodological Considerations

The comparison adheres to ICH guidelines for describing physicochemical properties () and pharmacological data . Structural similarity scores were calculated using cheminformatics tools, as outlined in and , which prioritize functional group alignment and topological descriptors .

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